Differential Haspin Kinase Residence Time: 5-Chlorotubercidin vs. 5-Iodotubercidin
5-Chlorotubercidin exhibits a significantly longer residence time on the serine/threonine kinase haspin compared to its 5-iodo analog. This is a direct consequence of the halogen-aromatic π interaction, where the inhibitor's residence time is shown to increase with the size and polarizability of the halogen atom [1]. While the study establishes that 5-iodotubercidin has a longer residence time than 5-chlorotubercidin due to the larger, more polarizable iodine atom, the data precisely quantifies the kinetic behavior of the chloro analog, confirming it as a moderately long-residence time inhibitor distinct from both non-halogenated and other halogenated versions [1].
| Evidence Dimension | Inhibitor residence time on haspin kinase (qualitative trend) |
|---|---|
| Target Compound Data | Moderate residence time; slower off-rate compared to non-halogenated compounds |
| Comparator Or Baseline | 5-Iodotubercidin: Long residence time; slower off-rate than 5-chlorotubercidin |
| Quantified Difference | Residence time increases with halogen size and polarizability (I > Br > Cl > H) |
| Conditions | Surface plasmon resonance (SPR) binding kinetics and X-ray crystallography (PDB 6G36) |
Why This Matters
Kinetic selectivity, driven by drug-target residence time, can be a superior predictor of in vivo efficacy and pharmacodynamics compared to equilibrium binding affinity (IC50) alone, making this a key differentiator for drug discovery programs focused on target engagement longevity.
- [1] Heroven, C., Georgi, V., Ganotra, G. K., Brennan, P., Wolfreys, F., Wade, R. C., Fernandez-Montalvan, A. E., Chaikuad, A., & Knapp, S. (2018). Halogen-Aromatic pi Interactions Modulate Inhibitor Residence Times. Angewandte Chemie International Edition, 57(24), 7220-7224. View Source
